

What is the chemical structure of ethyl chrysanthemate?

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Compound of Interest		
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An In-depth Technical Guide to Ethyl Chrysanthemate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chrysanthemate is a pivotal synthetic intermediate, primarily recognized for its role in the production of pyrethroid insecticides.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and spectroscopic characterization. Detailed experimental procedures and data are presented to support research and development activities in agrochemistry, medicinal chemistry, and organic synthesis.

Chemical Structure and Isomerism

Ethyl chrysanthemate, systematically named ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate, is an ester of chrysanthemic acid and ethanol. Its structure features a cyclopropane ring with two chiral centers at the C1 and C3 positions. Consequently, it exists as a mixture of stereoisomers. The most significant isomers are the cis and trans diastereomers, which relate to the relative orientation of the carboxylate and the isobutenyl groups on the cyclopropane ring.[3][4] The trans isomer is often the major component in commercial mixtures.[3]



• IUPAC Name: ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[5]

CAS Number: 97-41-6[5]

Molecular Formula: C₁₂H₂₀O₂[5]

SMILES: CCOC(=0)C1C(C1(C)C)C=C(C)C[5]

InChl Key: VIMXTGUGWLAOFZ-UHFFFAOYSA-N[5]

Figure 1: Chemical structure of **Ethyl Chrysanthemate**.

Caption: 2D structure of ethyl chrysanthemate.

Physicochemical Properties

Ethyl chrysanthemate is a colorless to pale yellow liquid with a characteristic floral or herbal odor.[6] It is soluble in organic solvents like alcohol but has low solubility in water.[6]

Property	Value	Reference(s)
Molecular Weight	196.29 g/mol	[5]
Appearance	Colorless to yellow clear liquid	[6]
Boiling Point	112 °C @ 10 mmHg 34-37 °C @ 0.05 Torr	[6]
Density	~0.920 g/cm³ @ 25 °C	[6]
Refractive Index (n20/D)	1.4590 - 1.4610	[7][8]
Flash Point	84 °C (184 °F)	[6]
Water Solubility	10.44 mg/L @ 25 °C (estimated)	[6]
logP (o/w)	4.18 (estimated)	[6]

Synthesis of Ethyl Chrysanthemate



The most common industrial method for synthesizing **ethyl chrysanthemate** is the dimethylhexadiene route.[1][2] This process involves the cyclopropanation reaction between ethyl diazoacetate (EDA) and 2,5-dimethyl-2,4-hexadiene (DMH), typically catalyzed by a copper-based catalyst.[1][2]

General Experimental Protocol: Cyclopropanation

The following protocol is a generalized procedure based on established methods.[1][9]

Materials:

- 2,5-dimethyl-2,4-hexadiene (DMH)
- Ethyl diazoacetate (EDA)
- Copper(II) stearate and phenylhydrazine complex (or other suitable copper catalyst)
- Anhydrous solvent (e.g., 1,2-dichloroethane or methylene chloride)
- Inert gas (Nitrogen or Argon)

Procedure:

- A reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel is charged with 2,5-dimethyl-2,4-hexadiene and the copper catalyst under an inert atmosphere.
- The mixture is heated to the reaction temperature (typically 80-130 °C).
- Ethyl diazoacetate, dissolved in the anhydrous solvent, is added dropwise to the stirred mixture. The rate of addition is controlled to manage the evolution of nitrogen gas.
- After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 18 hours) to ensure complete conversion.
- The reaction mixture is then cooled to room temperature.
- The catalyst is removed by filtration.



- The solvent and any unreacted 2,5-dimethyl-2,4-hexadiene are removed under reduced pressure.
- The crude ethyl chrysanthemate is purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Isomerization of cis- to trans-Ethyl Chrysanthemate

The trans-isomer of chrysanthemic acid and its esters are often more biologically active. Therefore, methods to isomerize the cis-isomer to the more desirable trans-isomer are of significant interest.

Materials:

- Ethyl chrysanthemate (mixture of cis and trans isomers)
- Sodium ethoxide
- Anhydrous ethanol

Procedure:[3]

- A solution of **ethyl chrysanthemate** is prepared in anhydrous ethanol.
- A catalytic amount of sodium ethoxide is added to the solution.
- The mixture is heated at reflux for a specified period (e.g., 2 hours).[3]
- After cooling, the ethanol is removed by distillation.
- The residue is taken up in a suitable solvent (e.g., ether) and washed with water to remove any remaining base.
- The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated.



• The resulting mixture of **ethyl chrysanthemate** will be enriched in the trans-isomer. The exact ratio can be determined by gas chromatography (GC).[3]

Caption: Workflow for the synthesis and isomerization of ethyl chrysanthemate.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **ethyl chrysanthemate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **ethyl chrysanthemate** is complex due to the presence of multiple stereoisomers. However, characteristic signals include those for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the gem-dimethyl groups on the cyclopropane ring (singlets between 1.1-1.3 ppm), the vinyl methyl groups (singlets around 1.7 ppm), and the cyclopropane and vinyl protons (multiplets in the region of 1.3-2.2 ppm and 4.8-5.1 ppm, respectively).
- 13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 172 ppm), the carbons of the double bond (in the range of 120-138 ppm), the carbons of the ethyl group (around 60 and 14 ppm), and the carbons of the cyclopropane ring and the attached methyl groups (in the upfield region of 18-35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **ethyl chrysanthemate** displays characteristic absorption bands corresponding to its functional groups.[7][10]

- C=O stretch (ester): A strong absorption band is observed around 1725-1735 cm⁻¹.
- C-O stretch (ester): Bands are typically found in the 1100-1300 cm⁻¹ region.
- C=C stretch (alkene): A medium intensity band appears around 1640-1680 cm⁻¹.
- C-H stretch (alkane and alkene): Absorptions are seen just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for sp² C-H bonds.



Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **ethyl chrysanthemate** does not always show a prominent molecular ion peak (M⁺ at m/z 196).[5] The fragmentation pattern is characteristic of esters and molecules with a cyclopropane ring.

Key Fragments: Common fragments observed in the mass spectrum include ions at m/z 123, which corresponds to the loss of the ethoxycarbonyl group ([M-COOEt]+), and m/z 103.[5]
The fragmentation of esters often involves cleavage of the bond next to the carbonyl group.

Applications

The primary application of **ethyl chrysanthemate** is as a key intermediate in the synthesis of a wide range of synthetic pyrethroid insecticides.[1] These include, but are not limited to, permethrin, cypermethrin, and deltamethrin.[1] Its structural backbone is essential for the insecticidal activity of these compounds. It is also used in the fragrance industry due to its pleasant odor.[6]

Conclusion

Ethyl chrysanthemate is a compound of significant industrial importance, particularly in the agrochemical sector. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and characterization. The experimental protocols and spectroscopic data presented herein serve as a valuable resource for professionals engaged in the research and development of pyrethroid-based products and other applications involving this versatile chemical intermediate.

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